molecular formula C22H20N2O5S B2925922 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole CAS No. 1207011-21-9

3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole

Cat. No.: B2925922
CAS No.: 1207011-21-9
M. Wt: 424.47
InChI Key: ZQGVIGWCEHFCKV-UHFFFAOYSA-N
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Description

The compound 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring:

  • Position 3: A 3-ethoxyphenyl group, contributing electron-donating properties via the ethoxy (-OCH₂CH₃) substituent.
  • Position 5: A substituted furan moiety with a methyl group linked to a 4-methylbenzenesulfonyl (tosyl) group, introducing steric bulk and electron-withdrawing effects.

Its molecular formula is C₂₃H₂₁N₃O₅S (calculated molecular weight: 451.49 g/mol).

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-27-17-6-4-5-16(13-17)21-23-22(29-24-21)20-12-9-18(28-20)14-30(25,26)19-10-7-15(2)8-11-19/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGVIGWCEHFCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural features and properties of analogous 1,2,4-oxadiazoles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₂₃H₂₁N₃O₅S 451.49 3-ethoxyphenyl, tosylmethyl-furan Tosyl group enhances hydrophobicity; ethoxy improves electron density
5-(2-Furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole C₁₂H₇N₃O₄ 257.21 3-nitrophenyl, 2-furyl Nitro group (electron-withdrawing); smaller size
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole C₁₆H₁₂BrN₃O₃ 380.19 4-methoxyphenyl, 4-bromophenoxymethyl Methoxy and bromophenoxy groups; moderate lipophilicity
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole C₈H₇ClN₂O₂ 214.61 1-chloroethyl, furan-2-yl Chloroethyl introduces steric hindrance; simpler structure
5-(Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole C₁₅H₁₂N₆O 300.29 Benzotriazole, phenyl Benzotriazole enhances π-π interactions; unsubstituted phenyl
Key Observations:
  • Electron-Donating vs.
  • Hydrophobicity : The tosylmethyl-furan group in the target compound increases hydrophobicity, likely improving membrane permeability relative to smaller analogs (e.g., ).
  • Steric Effects : The bulky tosyl group may hinder interactions with flat binding pockets, unlike compounds with simpler substituents (e.g., ).

Physicochemical Properties

Property Target Compound 5-(2-Furyl)-3-(3-nitrophenyl)-Oxadiazole 5-(Benzotriazol-1-ylmethyl)-Oxadiazole
LogP (Predicted) ~3.8 ~2.1 ~2.9
Solubility Low (DMSO) Moderate (DMSO/water) Low (DMSO)
Hydrogen Bond Acceptors 6 5 4

The target compound’s higher LogP reflects its increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

The compound 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H22N2O4S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This indicates the presence of an oxadiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. A review highlighted that compounds containing oxadiazole cores demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL .

Bacterial Strain MIC (μg/mL) Standard Drug Comparison
Staphylococcus aureus4 - 32Chloramphenicol
Escherichia coli8 - 64Ampicillin

Anticancer Activity

Research has shown that oxadiazole derivatives possess anticancer properties. For instance, studies indicated that certain oxadiazoles exhibited cytotoxic effects against cancer cell lines such as HeLa and HCT-116, with IC50 values indicating potent activity . The specific compound under review may share similar properties due to its structural characteristics.

The biological activity of oxadiazoles often involves the inhibition of key enzymes or pathways in microbial and cancer cells. For example, some derivatives act as inhibitors of DNA gyrase or interfere with the folate synthesis pathway , which is critical for bacterial growth and proliferation .

Case Studies

  • Antitubercular Activity : A study focused on substituted oxadiazoles reported that certain derivatives showed promising antitubercular activity against Mycobacterium tuberculosis , with one compound achieving an MIC of 0.25 μg/mL against resistant strains .
  • Anticonvulsant Activity : Another investigation explored the anticonvulsant potential of oxadiazole derivatives, demonstrating efficacy in various animal models. The introduction of specific substituents on the oxadiazole ring enhanced anticonvulsant effects significantly .

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